molecular formula C30H40F3N3O2S B1532489 Fluphenazine octanoate CAS No. 97671-70-0

Fluphenazine octanoate

Cat. No. B1532489
CAS RN: 97671-70-0
M. Wt: 563.7 g/mol
InChI Key: NSEHUXGAZWYKNE-UHFFFAOYSA-N
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Description

Fluphenazine Octanoate is an impurity compound of Fluphenazine . It is used in the separation of Fluphenazine derivatives using HPLC gradient technique . Fluphenazine is a phenothiazine (FEEN-oh-THYE-a-zeen) antipsychotic medicine that is used to treat psychotic disorders such as schizophrenia .


Molecular Structure Analysis

The empirical formula of Fluphenazine Octanoate is C30H40F3N3O2S . Its molecular weight is 563.72 .


Physical And Chemical Properties Analysis

Fluphenazine Octanoate has a molecular weight of 563.72 . It is recommended to be stored at a temperature of 2-8°C . The compound’s density is predicted to be 1.169±0.06 g/cm3 .

Scientific Research Applications

Application in Schizophrenia Treatment

Fluphenazine octanoate has been significantly applied in the treatment of schizophrenia. A study highlighted its effectiveness in managing schizophrenia, particularly when used in depot forms like fluphenazine decanoate, which facilitates patient management (Coleman, 1972). Another research focused on the dosage and plasma levels of fluphenazine in preventing neuroleptic relapse in schizophrenia treatment, indicating the importance of monitoring plasma fluphenazine levels (Marder, 1994).

Effect on the Central Nervous System

Fluphenazine's impact on the central nervous system (CNS) has been extensively studied. Research has documented its dual mode of action, having a stimulatory component at low dosages and an inhibitory component at higher dosages, thereby widening its therapeutic spectrum. Its effect on the CNS is also evidenced by visual and computer-analyzed EEG studies (Saletu et al., 1975).

Impact on Melanogenesis and Antioxidant Enzymes

A study investigated the effect of fluphenazine on melanogenesis and antioxidant defense system in normal human melanocytes. It was found that fluphenazine induces a concentration-dependent loss in cell viability and affects the melanization process and antioxidant defense system in melanocytes, indicating its role in the mechanisms of undesirable side effects, especially in pigmented tissues (Otręba et al., 2016).

Social Value in Schizophrenia Management

Fluphenazine decanoate's social value was demonstrated in a study by the Medical Research Council, which showed its effectiveness in minimizing positive psychotic features and preventing relapse in schizophrenic patients, thereby reducing distress among their families and allowing patients to fulfill normal social role expectations (Stevens, 1976).

Safety And Hazards

Fluphenazine Octanoate should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If swallowed, immediate medical attention is required .

Future Directions

Several studies suggest that the repurposing of Fluphenazine for cancer therapy may be a promising approach, as this drug proved to reduce the viability of diverse cancer cell lines . These findings suggest that Fluphenazine may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells .

properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O2S/c1-2-3-4-5-6-12-29(37)38-22-21-35-19-17-34(18-20-35)15-9-16-36-25-10-7-8-11-27(25)39-28-14-13-24(23-26(28)36)30(31,32)33/h7-8,10-11,13-14,23H,2-6,9,12,15-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEHUXGAZWYKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243121
Record name Fluphenazine octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluphenazine octanoate

CAS RN

97671-70-0
Record name Fluphenazine octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097671700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX06BQ7PHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Clarke - Analytical Profiles of Drug Substances, 1981 - Elsevier
… /water(85:15) descending on Whatman No.1 paper impregnated with castor oi1(2% in ether) for the separation of fluphenazine decanoate, fluphenyfae, fluphenazine octanoate and …
Number of citations: 4 www.sciencedirect.com
I Charles, ML Robinson, E Thacker, GS Clarke… - Analytical …, 1985 - pubs.rsc.org
… Two further compounds, fluphenazine octanoate and fluphenazine decanoate di-Noxide, unfortunately co-eluted just ahead of the decanoate mono-N-oxides. They were successfully …
Number of citations: 2 pubs.rsc.org

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